molecular formula C15H19N5 B2501858 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine CAS No. 1508821-49-5

6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine

Cat. No. B2501858
CAS RN: 1508821-49-5
M. Wt: 269.352
InChI Key: VCNGEWKXXBBLMN-UHFFFAOYSA-N
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Description

The compound 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine is a derivative of the pyrimidine class, which is known for its wide range of pharmacological activities. The pyrimidine ring is a basic structure for several bioactive compounds, and modifications on this ring can lead to substances with diverse biological properties. The presence of a piperazine moiety and a phenyl group in the compound suggests potential for interaction with biological targets, possibly leading to effects such as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities as seen in related compounds .

Synthesis Analysis

The synthesis of related 4-piperazinopyrimidines involves the nucleophilic attack of amines on 2,4,6-trichloropyrimidine, resulting in a series of compounds with a methylthio substituent at the 5 position of the pyrimidine ring . Although the specific synthesis of 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine is not detailed in the provided papers, it can be inferred that a similar synthetic route could be employed, with modifications to include the phenyl group and the appropriate substituents at the relevant positions on the pyrimidine ring.

Molecular Structure Analysis

While the exact molecular structure of 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine is not provided, the crystal structure and Hirshfeld surface analysis of a related compound, the hydrochloride salt of an amine with a piperazine linked to a phenylpyridinylmethyl group, has been studied . This analysis can give insights into the potential molecular interactions and stability of the compound , as the presence of similar functional groups can lead to comparable intermolecular interactions and crystal packing.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives is often influenced by the substituents attached to the ring. The compounds synthesized in the first paper exhibit a range of biological activities, which implies that they are likely to interact with various enzymes and receptors through chemical reactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions. The specific chemical reactions of 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine would depend on its precise structure and the nature of its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their substitution pattern. The compounds described in the first paper were selected for their potent antiemetic activity, which suggests that they have suitable solubility and stability profiles for biological activity. The hydrochloride salt of a related compound provides information on the salt form's solubility and potential for use in pharmaceutical formulations. The properties of 6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine would need to be empirically determined to understand its solubility, stability, and suitability for further development.

Scientific Research Applications

Synthetic Applications

Synthesis Under Microwave Irradiation : A study by Abdalha et al. (2011) details the synthesis of new tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, demonstrating the utility of similar compounds in facilitating efficient chemical reactions and highlighting advancements in synthetic methodologies (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).

Antiproliferative Activity : Mallesha et al. (2012) synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which were evaluated for their antiproliferative effect against human cancer cell lines. This research exemplifies the exploration of pyrimidine derivatives for potential therapeutic applications (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Polymer Science : Hattori and Kinoshita (1979) discussed the synthesis of polyamides containing uracil and adenine, employing compounds with structures related to pyrimidines, indicating the relevance of such compounds in the development of novel polymeric materials (Hattori & Kinoshita, 1979).

Material Science and Pharmacological Properties

Polyamides with Biological Molecules : In another study by Hattori and Kinoshita (1979), the authors synthesized polyamides containing theophylline and thymine, showcasing the incorporation of pyrimidine derivatives into polymers with potential biological activity (Hattori & Kinoshita, 1979).

Antimicrobial Activity : Mittal and colleagues (2011) synthesized substituted tricyclic compounds including tetrahydro pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, evaluating their antimicrobial activity against various bacteria and fungi, further illustrating the chemical versatility and potential therapeutic uses of pyrimidine derivatives (Mittal, Sarode, & Vidyasagar, 2011).

Safety And Hazards

The safety and hazards of a compound depend on its toxicity and reactivity. While specific safety information for “6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine” was not found, related compounds have been evaluated for their cytotoxicity on human cells .

properties

IUPAC Name

6-methyl-N-phenyl-2-piperazin-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-12-11-14(18-13-5-3-2-4-6-13)19-15(17-12)20-9-7-16-8-10-20/h2-6,11,16H,7-10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNGEWKXXBBLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCNCC2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-phenyl-2-(piperazin-1-yl)pyrimidin-4-amine

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